7-methyl-6-phenyl-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold is a fused heterocyclic system combining triazole and thiadiazine rings, known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The compound 7-methyl-6-phenyl-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine features a methyl group at position 7, a phenyl group at position 6, and a 2-thienyl substituent at position 2. These substitutions are critical for modulating its bioactivity and physicochemical properties. Synthetic routes often involve cyclocondensation of 4-amino-3-mercaptotriazoles with bielectrophiles like phenacyl bromides or hydrazonoyl halides .
Properties
IUPAC Name |
7-methyl-6-phenyl-3-thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S2/c1-10-13(11-6-3-2-4-7-11)18-19-14(12-8-5-9-20-12)16-17-15(19)21-10/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZMCXKJZPLYMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN2C(=NN=C2S1)C3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6-phenyl-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-3-mercapto-1,2,4-triazole with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the cyclization of 4-amino-3-mercapto-1,2,4-triazole with α-bromoketones, leading to the formation of the triazolothiadiazine ring system .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods often involve continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the thiadiazine ring or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 7-methyl-6-phenyl-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. Studies have indicated its efficacy as an antimicrobial, anticancer, and anti-inflammatory agent . It has also been investigated for its enzyme inhibitory activities, including carbonic anhydrase and cholinesterase inhibition .
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 7-methyl-6-phenyl-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in microbial metabolism, such as urease . The compound’s anticancer properties are linked to its ability to interfere with cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Anticancer Activity
- p-Chlorophenyl Substitution (Compound 113h) : Demonstrated 45.44% mean growth inhibition across NCI-60 cell lines, outperforming unsubstituted phenyl analogs. The electron-withdrawing Cl group enhances electrophilic interactions with cellular targets .
- Trimethoxyphenyl Derivatives (4g, 4h) : Exhibited potent antiproliferative effects (IC50: 2–5 µM) against leukemia and colon cancer cells. The 2,3,4-trimethoxyphenyl group at C-3 disrupts microtubule assembly, mimicking colchicine-site binding .
Antimicrobial Activity
- 6-Aryl-3-(3,4-dialkoxyphenyl) Derivatives : Showed MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. Alkoxy groups enhance membrane permeability .
- 3-(Trifluoromethyl) Derivatives : Broad-spectrum antifungal activity (e.g., Candida albicans), attributed to CF3’s hydrophobicity disrupting fungal membranes .
PDE4 Inhibition
- 3-(Pyridyl)-6-Phenyl Derivatives (10, 18) : PDE4A IC50 <1 nM with >1000-fold selectivity over other PDE isoforms. The catachol diether moiety at C-6 is critical for binding to the catalytic site .
Structure-Activity Relationship (SAR) Insights
- C-3 Substituents :
- C-6 Substituents :
- C-7 Substituents :
- Methyl groups (as in the target compound) reduce steric hindrance, favoring metabolic stability .
Biological Activity
The compound 7-methyl-6-phenyl-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a member of the triazolo-thiadiazine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.
Synthesis
The synthesis of triazolo-thiadiazine derivatives typically involves reactions between various amines and thioketones or thiones. For instance, one method includes the reaction of 4-amino-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione with chloroacetamides under reflux conditions to yield various derivatives with potential biological activities .
Biological Activities
Research has demonstrated that compounds in this class exhibit a range of pharmacological effects:
-
Anticancer Activity :
- Several derivatives have shown significant cytotoxic effects against various cancer cell lines. For example, a derivative demonstrated an IC50 value of 9.1 µg/mL against MCF-7 breast cancer cells . The mechanism involves disruption of microtubule formation and induction of apoptosis through upregulation of cleaved PARP and caspase-3 while downregulating Bcl-2 levels .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Enzyme Inhibition :
Structure-Activity Relationship (SAR)
The biological activity of triazolo-thiadiazines is closely linked to their structural features. Key findings include:
- The presence of electron-donating groups (e.g., methoxy or thienyl groups) enhances anticancer activity.
- Substituents on the phenyl ring can modulate potency and selectivity towards specific cancer cell lines or microbial strains .
Case Study 1: Anticancer Efficacy
A study focused on a series of 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives showed that modification at the phenyl ring could lead to varying degrees of cytotoxicity against lung cancer cells (A549). The most potent derivative was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Screening
In another investigation, several synthesized derivatives were screened against fungal pathogens like Candida albicans. The results indicated significant antifungal activity correlated with specific structural modifications on the thiadiazine framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
